Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine
Brand Name: Vulcanchem
CAS No.: 179056-67-8
VCID: VC11674768
InChI: InChI=1S/C18H19N3/c1-21-12-11-18(20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3
SMILES: CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3
Molecular Formula: C18H19N3
Molecular Weight: 277.4 g/mol

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine

CAS No.: 179056-67-8

Cat. No.: VC11674768

Molecular Formula: C18H19N3

Molecular Weight: 277.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine - 179056-67-8

Specification

CAS No. 179056-67-8
Molecular Formula C18H19N3
Molecular Weight 277.4 g/mol
IUPAC Name N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C18H19N3/c1-21-12-11-18(20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3
Standard InChI Key FXIXRJKHHRDZEC-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3
Canonical SMILES CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine is systematically named N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine under IUPAC nomenclature. Key identifiers include:

PropertyValueSource
CAS Registry Number179056-67-8
Molecular FormulaC₁₈H₁₉N₃
Molecular Weight277.4 g/mol
SMILESCN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3
InChI KeyFXIXRJKHHRDZEC-UHFFFAOYSA-N

The compound’s structure integrates a benzylamine group (C₆H₅CH₂NH-) linked to a 4-(1-methylpyrazol-3-yl)benzyl moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted with a methyl group at the 1-position, enhancing steric and electronic properties.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine typically involves sequential nucleophilic substitution and coupling reactions. A plausible route includes:

  • Formation of 4-(1-Methyl-1H-Pyrazol-3-yl)Benzaldehyde:

    • Suzuki-Miyaura coupling between 4-bromobenzaldehyde and 1-methyl-3-pyrazoleboronic acid to install the pyrazole ring.

  • Reductive Amination:

    • Reaction of the aldehyde intermediate with benzylamine in the presence of a reducing agent (e.g., NaBH₃CN) to yield the target compound.

This method ensures regioselectivity and avoids side reactions common in pyrazole functionalization.

Industrial Production

VulcanChem lists the compound as a research-grade chemical, emphasizing its use in small-scale applications. Industrial-scale synthesis would require optimization for yield and purity, potentially employing continuous-flow reactors to enhance efficiency.

Biological and Pharmacological Relevance

Mechanistic Insights

Molecular docking studies suggest that the 1-methylpyrazole group enhances binding to hydrophobic pockets in target proteins, while the benzylamine backbone facilitates interactions with polar residues . This dual functionality could explain the compound’s potential in modulating protein-protein interactions.

Applications in Material Science

Polymer Synthesis

Benzylamines serve as precursors for polyurethanes and epoxy resins. The rigidity imparted by the pyrazole ring could enhance thermal stability in polymer matrices, making the compound valuable for high-performance materials.

Coordination Chemistry

The tertiary amine and pyrazole nitrogen atoms act as Lewis bases, enabling the compound to coordinate with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are explored for catalytic applications, including oxidation reactions.

Future Directions

Drug Development

Further studies should explore the compound’s efficacy in kinase inhibition assays and its pharmacokinetic properties. Structural modifications, such as fluorination of the benzyl group, could enhance blood-brain barrier penetration.

Advanced Materials

Investigations into pyrazole-containing metal-organic frameworks (MOFs) could unlock applications in gas storage or heterogeneous catalysis.

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